molecular formula C17H15ClFNO4S B2440810 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1428348-56-4

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No. B2440810
CAS RN: 1428348-56-4
M. Wt: 383.82
InChI Key: WHFVEJHPABUBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a sulfonamide derivative with a complex molecular structure that has been synthesized through various methods.

Scientific Research Applications

Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) developed zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Stereochemistry and Fluorination Effects : Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, highlighting the role of sterically demanding benzenesulfonamide derivatives in improving the enantioselectivity of chemical reactions. This showcases the importance of functional groups in modifying the reactivity and selectivity of compounds, potentially relevant for designing more efficient synthetic pathways (Yasui et al., 2011).

Cytotoxicity and Tumor Specificity : Gul et al. (2016) synthesized a series of benzenesulfonamides demonstrating cytotoxic activities and inhibition of carbonic anhydrase, a therapeutic target for tumor specificity. This indicates the potential of benzenesulfonamide derivatives in developing anticancer agents (Gul et al., 2016).

Polymorphism and Drug Design : The study of polymorphism in aromatic sulfonamides with fluorine groups by Terada et al. (2012) reveals how minor structural changes, like the introduction of fluorine, can significantly affect the polymorphic forms of compounds. This research is critical for drug design and development, as different polymorphs can exhibit varied solubility, stability, and bioavailability profiles (Terada et al., 2012).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications : Pal et al. (2003) synthesized a series of benzenesulfonamides with cyclooxygenase-2 inhibitory activity, highlighting the potential of sulfonamide derivatives in developing anti-inflammatory agents. The study emphasizes the importance of fluorine substitution for achieving selectivity and potency, which might be relevant for exploring similar modifications in other sulfonamide derivatives (Pal et al., 2003).

properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4S/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-20-25(21,22)13-8-9-15(19)14(18)12-13/h2-3,6-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVEJHPABUBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

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